2,2-Dimethoxy-d6 Montelukast 2,2-Dimethoxy-d6 Montelukast
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206880
InChI:
SMILES:
Molecular Formula: C₃₇H₃₄D₆ClNO₃S
Molecular Weight: 620.27

2,2-Dimethoxy-d6 Montelukast

CAS No.:

Cat. No.: VC0206880

Molecular Formula: C₃₇H₃₄D₆ClNO₃S

Molecular Weight: 620.27

* For research use only. Not for human or veterinary use.

2,2-Dimethoxy-d6 Montelukast -

Specification

Molecular Formula C₃₇H₃₄D₆ClNO₃S
Molecular Weight 620.27

Introduction

Chemical Structure and Properties

2,2-Dimethoxy-d6 Montelukast is characterized by the incorporation of six deuterium atoms at specific positions within the montelukast structure. The compound has the following physicochemical properties:

PropertyValue
Chemical Name2,2-Dimethoxy-d6 Montelukast
Synonyms(R,E)-Methyl 2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetate-d3
CAS NumberNot Available
Molecular FormulaC37H34D6ClNO3S
Molecular Weight620.27 g/mol
Physical DescriptionPowder
Purity98%
SolubilitySoluble in chloroform, dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light

The molecular structure contains the characteristic chloroquinolylvinyl group and phenylpropyl moiety of montelukast, with deuterium atoms strategically incorporated in the dimethoxy groups .

Synthesis and Applications

2,2-Dimethoxy-d6 Montelukast serves as an intermediate in the synthesis of Methoxy-d3 Montelukast, which is a labeled impurity of Montelukast (M568000), a selective leukotriene D4-receptor antagonist widely used as an antiasthmatic medication . The strategic incorporation of deuterium atoms makes this compound particularly valuable for analytical applications without altering the fundamental pharmacological properties of the parent compound.

The primary applications of 2,2-Dimethoxy-d6 Montelukast include:

  • Use as an internal standard in quantitative bioanalytical methods

  • Impurity profiling of montelukast pharmaceutical formulations

  • Metabolic studies of montelukast

  • Development and validation of analytical methods for montelukast determination

Deuterium labeling provides significant advantages in analytical chemistry, as the labeled compounds have virtually identical chemical properties to their non-deuterated counterparts but can be distinguished through mass spectrometry techniques .

Analytical Methods and Detection

Mass Spectrometry

The incorporation of deuterium atoms in 2,2-Dimethoxy-d6 Montelukast results in a molecular weight shift compared to non-deuterated montelukast, making it ideal for use in mass spectrometry-based analytical methods. The mass spectrometric detection of montelukast and its deuterated analogs typically involves monitoring specific transitions using Selected Reaction Monitoring (SRM).

For montelukast-d6 compounds, the quantifier ion transitions commonly monitored are m/z 592.2 to 574.4, while for non-deuterated montelukast, transitions of m/z 586.2 to 568.2 are typically used . The mass difference allows for simultaneous quantification of both compounds, making deuterated standards invaluable for precise quantitative analysis.

Liquid Chromatography

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed for the separation of montelukast and related substances, including deuterated analogs. Reverse phase chromatography using C18 columns has proven effective for these analyses .

A typical chromatographic method might employ:

  • Mobile phase: Gradient elution with water/0.1% formic acid and acetonitrile/0.1% formic acid

  • Flow rate: 0.4-0.5 mL/min

  • Column: C18, 50 × 2.1 mm, 1.7 µm

  • Column temperature: 50°C

  • Detection: Mass spectrometry or UV detection

Role in Pharmaceutical Research

Deuterated compounds like 2,2-Dimethoxy-d6 Montelukast play crucial roles in pharmaceutical research and development for several reasons:

Internal Standards for Bioanalytical Methods

In bioanalytical method development, internal standards are essential for accurate quantification. The recovery of montelukast-d6 as an internal standard has been reported to be approximately 64.87%, which is comparable to the recovery of montelukast itself (67.68%) . This similarity in recovery makes deuterated analogs ideal internal standards.

Montelukast is known to undergo photolytic degradation, forming various impurities that must be identified and quantified during pharmaceutical development . 2,2-Dimethoxy-d6 Montelukast serves as a reference standard for these analytical procedures, enabling precise identification and quantification of impurities.

Pharmacokinetic Studies

In bioavailability studies, deuterated internal standards allow for precise tracking and quantification of the parent drug. For example, in studies of novel montelukast formulations such as mucoadhesive films, deuterated standards have been used to assess pharmacoexposure and kinetics after both acute and chronic oral application .

Comparison with Related Compounds

Several deuterated derivatives of montelukast exist, each with specific applications in pharmaceutical analysis. It's important to distinguish 2,2-Dimethoxy-d6 Montelukast from related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Primary Use
2,2-Dimethoxy-d6 MontelukastC37H34D6ClNO3S620.27Intermediate in synthesis, analytical standard
Montelukast-d6C35H30D6ClNO3S592.22Internal standard for bioanalysis
Montelukast-d6 Sodium SaltC35H29D6ClNNaO3S614.20Reference standard for pharmaceutical analysis
Montelukast-d6 Bis-sulfideC41D6H40ClNO5S2738.428Impurity standard for quality control

The 2,2-Dimethoxy-d6 variant specifically incorporates deuterium atoms in the dimethoxy groups, whereas other deuterated montelukast compounds may have different patterns of deuteration .

Regulatory and Quality Control Aspects

In pharmaceutical quality control, deuterated standards like 2,2-Dimethoxy-d6 Montelukast are essential for ensuring the quality and purity of montelukast drug products. Regulatory authorities require thorough characterization of drug substances, including identification and quantification of impurities and degradation products.

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